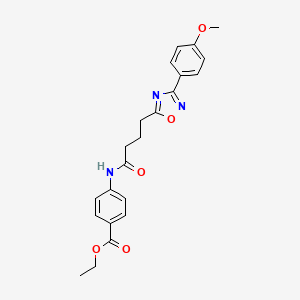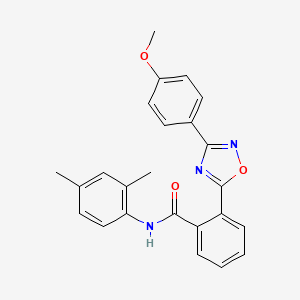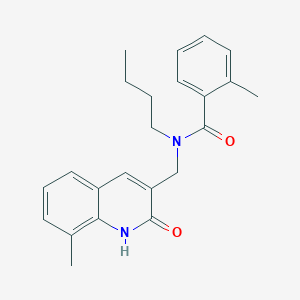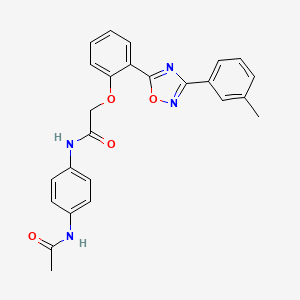
N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide, also known as Compound 21, is a novel chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various research studies, particularly in the areas of neuroscience and drug discovery. In
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide 21 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for this compound is neuroscience. Studies have shown that N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide 21 has a high affinity for the sigma-1 receptor, which is involved in a variety of neurological processes, including pain perception, anxiety, and memory formation. In addition, N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide 21 has been shown to have potential applications in drug discovery, particularly in the development of new treatments for cancer and other diseases.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide 21 involves its binding to the sigma-1 receptor. This binding activates a variety of intracellular signaling pathways, including the ERK/MAPK pathway and the PI3K/Akt pathway. These pathways are involved in a variety of cellular processes, including cell survival, proliferation, and differentiation. In addition, N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide 21 has been shown to have modulatory effects on ion channels, including voltage-gated calcium channels and NMDA receptors.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide 21 has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can modulate the activity of a variety of ion channels, including voltage-gated calcium channels and NMDA receptors. In addition, N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide 21 has been shown to have anti-inflammatory effects, as well as potential anti-cancer effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide 21 has a number of advantages for lab experiments. It is a highly selective compound that has been extensively studied for its potential applications in scientific research. In addition, it has a well-characterized mechanism of action and has been shown to have a variety of biochemical and physiological effects. However, there are also limitations to the use of N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide 21 in lab experiments. For example, it can be difficult to synthesize and purify, and it may not be suitable for certain experimental conditions.
Zukünftige Richtungen
There are a number of future directions for the study of N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide 21. One potential area of research is the development of new treatments for neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, there is potential for the development of new cancer treatments based on the anti-cancer effects of N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide 21. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in drug discovery.
Synthesemethoden
The synthesis method of N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide 21 involves the reaction of 2,4-dimethoxyaniline with 4-fluorobenzenesulfonyl chloride in the presence of triethylamine to form N-(2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide. This intermediate compound is then reacted with piperidine-3-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide, or N-(2,4-dimethoxyphenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide 21.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S/c1-27-16-7-10-18(19(12-16)28-2)22-20(24)14-4-3-11-23(13-14)29(25,26)17-8-5-15(21)6-9-17/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFRRCAFYKTZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7716053.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716058.png)

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide](/img/structure/B7716095.png)






![methyl 2-{4-[(4-butylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7716156.png)
